4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine

Overview

Description

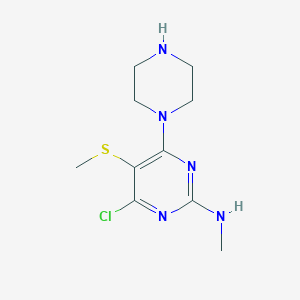

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is a chemical compound with the molecular formula C10H16ClN5S. It is known for its unique structure, which includes a piperazine ring attached to a pyrimidine core, along with chloro, methylamino, and methylthio substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine typically involves the reaction of 4-chloro-2-methylamino-5-methylthio-pyrimidine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-methylamino-5-methylthio-pyrimidine

- 4-Chloro-2-methylamino-5-methylthio-6-piperazine

Uniqueness

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is unique due to its combination of functional groups and the presence of both a piperazine ring and a pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine (CAS No. 55921-71-6) is a synthetic compound characterized by a unique structure that includes a piperazine ring and a pyrimidine core. Its molecular formula is C10H16ClN5S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C10H16ClN5S |

| Molecular Weight | 247.78 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The compound has been shown to exhibit:

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurochemical signaling pathways.

Pharmacological Properties

Research indicates that this compound possesses a range of pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that it may have efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its potential as an anticancer agent have shown promise, particularly in targeting specific cancer cell lines.

- Psychotropic Effects : Similar compounds have demonstrated tranquilizing and antipsychotic effects, suggesting potential applications in treating neurological disorders.

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity against these cancer cell lines.

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, the compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Comparative Analysis with Related Compounds

This compound has been compared with other piperazine-containing pyrimidines to assess its unique properties:

| Compound | Biological Activity |

|---|---|

| 4-Chloro-2-methylamino-pyrimidine | Moderate antimicrobial activity |

| 4-Chloro-2-(methylthio)pyrimidine | Stronger anticancer effects |

| 4-Chloro-6-(dimethylamino)pyrimidine | Potent enzyme inhibition |

The comparisons highlight the distinct biological profiles of these compounds, with this compound showing a balanced profile of antimicrobial and anticancer activities.

Properties

IUPAC Name |

4-chloro-N-methyl-5-methylsulfanyl-6-piperazin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5S/c1-12-10-14-8(11)7(17-2)9(15-10)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNSRQWEUTXPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C(=N1)Cl)SC)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971348 | |

| Record name | 6-Chloro-N-methyl-5-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55921-71-6 | |

| Record name | Pyrimidine, 4-chloro-2-methylamino-5-methylthio-6-piperazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055921716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N-methyl-5-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.